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molecular formula C11H13BrO B1400164 1-Bromo-4-cyclobutylmethoxybenzene CAS No. 871829-46-8

1-Bromo-4-cyclobutylmethoxybenzene

Cat. No. B1400164
M. Wt: 241.12 g/mol
InChI Key: AYYWGAIHUMYBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705023B2

Procedure details

4-Bromophenol (2.5 g, 14.5 mmol), (bromomethyl)cyclobutane (1.6 mL, 15 mmol), sodium hydroxide (0.8 g, 20 mmol) and DMF (3 mL) were allowed to react to yield the sub-title compound (1.3 g, 36%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH:11]1[CH2:14][CH2:13][CH2:12]1.[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH:11]2[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrCC1CCC1
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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